molecular formula C4H11ClN2O B2874417 3-Hydroxy-N-methylpropanimidamide hydrochloride CAS No. 2138213-02-0

3-Hydroxy-N-methylpropanimidamide hydrochloride

Cat. No.: B2874417
CAS No.: 2138213-02-0
M. Wt: 138.6
InChI Key: ZREHGAJNIDUAHD-UHFFFAOYSA-N
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Description

3-Hydroxy-N-methylpropanimidamide hydrochloride is a chemical compound with the molecular formula C4H10N2O . It belongs to the class of amidines, which are functional groups characterized by a carbon-nitrogen double bond and are of significant interest in medicinal chemistry and drug discovery. Amidines are often explored for their biological activity and their use as key intermediates in organic synthesis . The presence of both a hydroxy group and an amidine group in this molecule makes it a versatile building block for researchers. It can be used in the design and synthesis of more complex molecules for pharmaceutical testing. The hydrochloride salt form typically offers improved stability and solubility for research purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in exploratory studies, such as in the development of novel pharmacologically active agents or as a synthetic intermediate in organic reaction schemes.

Properties

IUPAC Name

3-hydroxy-N'-methylpropanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-6-4(5)2-3-7;/h7H,2-3H2,1H3,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREHGAJNIDUAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-methylpropanimidamide hydrochloride typically involves the reaction of 3-amino-3-(methylamino)prop-2-en-1-ol with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3-amino-3-(methylamino)prop-2-en-1-ol and hydrochloric acid.

    Reaction Conditions: Controlled temperature and pH.

    Product Formation: This compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control systems to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-methylpropanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

    Reduction Products: Amines.

    Substitution Products: Ethers or esters.

Scientific Research Applications

3-Hydroxy-N-methylpropanimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-methylpropanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and imidamide group play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications References
3-Hydroxy-N-methylpropanimidamide hydrochloride C₉H₉NS* 205.61 3-hydroxy, N-methyl amidine, hydrochloride Building block in organic synthesis .
3-Amino-N-butyl-N-methylpropanamide hydrochloride C₈H₁₉ClN₂O 206.71 3-amino, N-butyl, N-methyl amide Research chemical; safety data available .
N-Sulphamyl-3-chloropropionamidine hydrochloride C₃H₈ClN₃O₂S·HCl 223.10 3-chloro, N-sulphamyl amidine Potential sulfonamide-based enzyme inhibitor .
3-(Dimethylamino)propanamide hydrochloride C₅H₁₃ClN₂O 152.62 3-dimethylamino, amide High water solubility due to quaternary amine .
N-(4-Chlorophenyl)-N-hydroxypropanamide C₉H₉ClN₂O₂ 212.63 4-chlorophenyl, N-hydroxy amide Antioxidant activity (DPPH radical scavenging) .

Notes:

  • Structural Variations: Substituent Effects: The hydroxyl group in 3-hydroxy-N-methylpropanimidamide enhances polarity compared to the chloro or sulphamyl groups in analogs like N-sulphamyl-3-chloropropionamidine . This may reduce lipophilicity and alter membrane permeability. Amidine vs. Amide: Amidines (e.g., 3-hydroxy-N-methylpropanimidamide) are more basic than amides (e.g., 3-amino-N-butyl-N-methylpropanamide), affecting their interaction with biological targets .
  • Pharmacological Potential: Compounds with N-hydroxy groups (e.g., N-(4-chlorophenyl)-N-hydroxypropanamide) exhibit radical-scavenging activity, suggesting antioxidant applications . Chlorinated analogs (e.g., N-sulphamyl-3-chloropropionamidine) may target enzymes or receptors via electrophilic interactions .
  • Safety and Stability: Safety data sheets for 3-amino-N-butyl-N-methylpropanamide highlight handling precautions, indicating higher reactivity or toxicity compared to the hydroxylated analog .

Key Research Findings

Synthetic Utility : Amidines like 3-hydroxy-N-methylpropanimidamide are pivotal in Ugi reactions and polyimide synthesis, where purity and substituent choice dictate reaction efficiency .

Biological Activity : Hydroxamic acid derivatives (e.g., N-hydroxypropanamides) demonstrate antioxidant and chelating properties, whereas sulphamyl/chloro-substituted amidines may act as enzyme inhibitors .

Physicochemical Properties : The hydrochloride salt form improves water solubility across all analogs, critical for formulation in drug development .

Biological Activity

3-Hydroxy-N-methylpropanimidamide hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antioxidant and antibacterial properties, mechanisms of action, and applications in pharmaceutical research.

Chemical Structure and Properties

This compound has a molecular formula of C₄H₁₃ClN₂O and a molecular weight of approximately 138.59 g/mol. The presence of a hydroxyl group (-OH) attached to the propanimidamide structure contributes to its solubility in water and enhances its reactivity in biological systems.

Biological Activity

1. Antioxidant Activity
Preliminary studies suggest that this compound exhibits moderate to strong antioxidant activity. This property is significant as antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Antibacterial Activity
Research indicates that this compound possesses antibacterial properties, making it a candidate for further investigation in the development of new antimicrobial agents. The effectiveness of the compound varies with concentration and specific test conditions.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in oxidative stress response and microbial defense mechanisms.

Applications in Pharmaceutical Research

This compound serves as a precursor in the synthesis of biologically active natural products and their analogs. Its unique structural features allow for modifications aimed at enhancing efficacy or reducing toxicity in drug development.

Table 1: Comparison of Similar Compounds

Compound NameCAS NumberKey Features
2-Hydroxy-2-methylpropanimidamide hydrochloride3619-62-3Similar structure but lacks the N-methyl group.
2-Methoxy-N'-methylpropanimidamide hydrochloride2094608-81-6Contains a methoxy group instead of hydroxyl.
N-Methylpropanimidamide28100-88-1Lacks hydroxyl group; primarily an amine structure.

The presence of the hydroxyl group in this compound distinguishes it from these similar compounds, potentially enhancing its solubility and biological activity compared to others lacking this functional group.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Study on Antioxidant Effects : In vitro experiments demonstrated that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent .
  • Antibacterial Efficacy : A series of tests against common bacterial strains revealed that the compound exhibited varying degrees of antibacterial activity, particularly against Gram-positive bacteria.

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